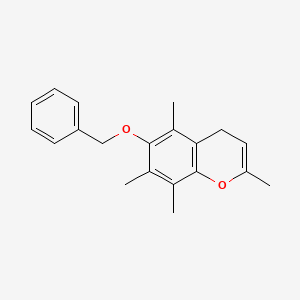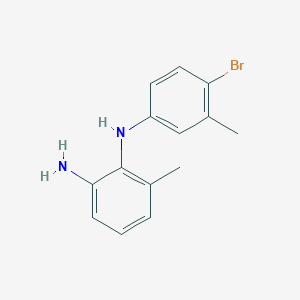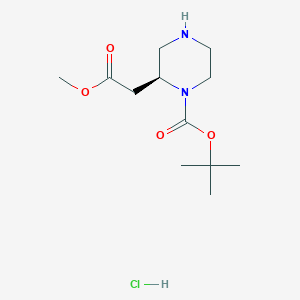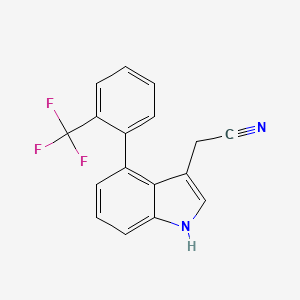
4H-1-Benzopyran, 2,5,7,8-tetramethyl-6-(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(BENZYLOXY)-2,5,7,8-TETRAMETHYL-4H-CHROMENE is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzyloxy group at the 6th position and four methyl groups at the 2nd, 5th, 7th, and 8th positions on the chromene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(BENZYLOXY)-2,5,7,8-TETRAMETHYL-4H-CHROMENE typically involves the following steps:
Starting Materials: The synthesis begins with a suitable chromene precursor.
Benzyloxy Group Introduction: The benzyloxy group is introduced at the 6th position through a nucleophilic substitution reaction.
Methylation: The methyl groups are introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-(BENZYLOXY)-2,5,7,8-TETRAMETHYL-4H-CHROMENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydrochromenes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromenes.
Applications De Recherche Scientifique
6-(BENZYLOXY)-2,5,7,8-TETRAMETHYL-4H-CHROMENE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(BENZYLOXY)-2,5,7,8-TETRAMETHYL-4H-CHROMENE involves its interaction with specific molecular targets and pathways. The benzyloxy group and methyl groups play a crucial role in its biological activity by influencing its binding affinity and selectivity towards target proteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Benzyloxyindole: Another compound with a benzyloxy group, known for its biological activities.
4-(Benzyloxy)-2-hydroxybenzaldehyde: A related compound used in the synthesis of Schiff base ligands.
Uniqueness
6-(BENZYLOXY)-2,5,7,8-TETRAMETHYL-4H-CHROMENE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyloxy and multiple methyl groups makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
143308-49-0 |
|---|---|
Formule moléculaire |
C20H22O2 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
2,5,7,8-tetramethyl-6-phenylmethoxy-4H-chromene |
InChI |
InChI=1S/C20H22O2/c1-13-10-11-18-16(4)19(14(2)15(3)20(18)22-13)21-12-17-8-6-5-7-9-17/h5-10H,11-12H2,1-4H3 |
Clé InChI |
NDOGZWHXIIZROA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC2=C(O1)C(=C(C(=C2C)OCC3=CC=CC=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine](/img/structure/B11833465.png)
![2-Oxetanone, 3-hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-, (3S,4S)-](/img/structure/B11833468.png)




![9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B11833488.png)


![(2R,3'aS,7'aR)-1'-phenyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]](/img/structure/B11833515.png)



